(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist used to manage asthma and seasonal allergies. [] This compound features a quinoline ring system, a chalcone moiety (a 1,3-diaryl-2-propen-1-one structure), and an allyl alcohol group. The presence of these structural features suggests potential biological activity and further investigation into its chemical and pharmacological properties.
A common synthetic route to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol starts with commercially available 7-chloroquinoline-2-carbaldehyde. [] The aldehyde undergoes a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide to yield the corresponding carboxylic acid. Subsequent reduction of the carboxylic acid with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), affords the target compound.
The molecular structure of (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol features a trans configuration across the double bond of the vinyl group linking the quinoline ring and the phenyl ring. [] This structural feature is corroborated by the coupling constants observed in the 1H NMR spectrum.
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol readily undergoes esterification reactions with carboxylic acids in the presence of a suitable coupling agent. [] This reaction is crucial for the final step in the synthesis of Montelukast, where it reacts with 1-(mercaptomethyl)cyclopropaneacetic acid to form the final drug molecule.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: